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molecular formula C9H8ClFN2O3 B8509333 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide

Cat. No. B8509333
M. Wt: 246.62 g/mol
InChI Key: HFCZWESSCLMEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435751B2

Procedure details

Following the method described by Hennessy and Buchwald in J. Am. Chem. Soc., 2003, 125, 12084-12085, 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide (15, 1.00 g, 4.05 mol), palladium acetate (27.3 mg, 0.122 mmol) and 2-(di-tert-butylphosphino)biphenyl (72.5 mg, 0.243 mmol) are placed under a nitrogen atmosphere, and toluene (20 ml) and triethylamine (0.85 ml, 6.08 mmol) are added via syringe. The reaction is heated at 80° C. for 4 hours and then evaporated to dryness. The dark residue is purified by PTLC (dichloromethane) to give the title compound as a light brownish-orange solid. HPLC r.t. 4.4 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
72.5 mg
Type
reactant
Reaction Step Two
Quantity
27.3 mg
Type
catalyst
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[F:16])[CH3:6])=[O:4].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[F:16][C:8]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[C:12]2[C:7]=1[N:5]([CH3:6])[C:3](=[O:4])[CH2:2]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
72.5 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Step Three
Name
Quantity
27.3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The dark residue is purified by PTLC (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C2CC(N(C12)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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